Pyrrolidine-2,2,5,5-d4 Pyrrolidine-2,2,5,5-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC2510489
InChI: InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i3D2,4D2
SMILES:
Molecular Formula: C4H9N
Molecular Weight: 75.15 g/mol

Pyrrolidine-2,2,5,5-d4

CAS No.:

Cat. No.: VC2510489

Molecular Formula: C4H9N

Molecular Weight: 75.15 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine-2,2,5,5-d4 -

Molecular Formula C4H9N
Molecular Weight 75.15 g/mol
IUPAC Name 2,2,5,5-tetradeuteriopyrrolidine
Standard InChI InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i3D2,4D2
Standard InChI Key RWRDLPDLKQPQOW-KHORGVISSA-N
Isomeric SMILES [2H]C1(CCC(N1)([2H])[2H])[2H]
Canonical SMILES C1CCNC1

Chemical Identity and Structure

Pyrrolidine-2,2,5,5-d4 is a five-membered heterocyclic amine wherein four hydrogen atoms at positions 2 and 5 have been replaced with deuterium atoms. This selective deuteration creates a compound with distinctive spectroscopic properties while maintaining the fundamental chemical behavior of pyrrolidine.

Basic Identification

The compound possesses the following identifying characteristics:

ParameterValue
CAS Registry Number42403-25-8
Molecular FormulaC4H5D4N
Molecular Weight75.15 g/mol
Exact Monoisotopic Mass75.098606
StructureFive-membered ring with nitrogen and four deuterium atoms at positions 2 and 5

Nomenclature and Synonyms

The compound is known by several systematic and common names:

Nomenclature TypeName
IUPAC2,2,5,5-tetradeuteriopyrrolidine
Common NamesPyrrolidine-2,2,5,5-d4
Additional NamesPyrrole-2,2,5,5-D4 ; Tetrahydropyrrole ; Tetramethylenimine

Structural Representation

The molecular structure features deuterium atoms specifically at the 2 and 5 positions of the pyrrolidine ring. These positions are alpha to the nitrogen atom, creating a symmetrical pattern of deuteration.

RepresentationDescription
SMILES[2H]C1(CCC(N1)([2H])[2H])[2H]
InChIInChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i3D2,4D2
InChIKeyRWRDLPDLKQPQOW-KHORGVISSA-N

Physical and Chemical Properties

Pyrrolidine-2,2,5,5-d4 exhibits physical and chemical properties that closely mirror those of non-deuterated pyrrolidine, with subtle differences attributable to the isotope effect.

Physical Properties

The physical characteristics of the compound are summarized below:

PropertyValueReference
Physical StateLiquid at room temperature
Boiling PointSimilar to pyrrolidine (87-88°C)
SolubilitySoluble in organic solvents including chloroform, methanol, and water
AppearanceColorless liquid

Spectroscopic Properties

The deuterium-labeling significantly impacts the spectroscopic profile of the compound:

NMR Spectroscopy

Pyrrolidine-2,2,5,5-d4 displays characteristic NMR patterns that distinguish it from standard pyrrolidine. In ¹H NMR, the absence of signals for the 2 and 5 positions is notable, while the remaining protons show signals similar to regular pyrrolidine but with altered coupling patterns due to deuterium substitution .

The ¹H NMR spectrum in CDCl₃ shows signals primarily for the 3 and 4 positions and the NH proton. The peak positions are influenced by the solvent, as illustrated in the table below showing typical chemical shifts for pyrrolidine compounds:

PositionChemical Shift (ppm)MultiplicityIntegration
N-H~2.0-2.3broad singlet1H
H-3, H-4~1.6-1.8multiplet4H
H-2, H-5absent (deuterated)--

In ¹³C NMR, the carbon atoms bonded to deuterium exhibit characteristic upfield shifts and splitting patterns due to ¹³C-D coupling .

Mass Spectrometry

The mass spectrum of Pyrrolidine-2,2,5,5-d4 shows a molecular ion peak at m/z 75, with a distinctive isotope pattern reflecting the presence of four deuterium atoms .

Chemical Reactivity

The chemical behavior of Pyrrolidine-2,2,5,5-d4 generally parallels that of standard pyrrolidine, with the deuterium atoms remaining stable under most reaction conditions:

  • Basic nitrogen functionality allowing for typical amine reactions

  • Ability to form salts with acids (e.g., hydrochloride salt)

  • Participation in nucleophilic substitution reactions

  • Formation of amides and other nitrogen derivatives

The deuterium labeling at the 2 and 5 positions makes this compound particularly valuable for kinetic isotope effect studies and mechanistic investigations .

Synthesis Methods

Several approaches have been developed for the synthesis of Pyrrolidine-2,2,5,5-d4, with varying levels of efficiency and complexity.

Classical Synthesis Routes

Traditional methods for synthesizing deuterated pyrrolidines involve:

  • Direct exchange reactions with deuterium sources

  • Ring-forming reactions from deuterated precursors

  • Functionalization of preformed pyrrolidine rings

Modern Synthetic Approaches

Recent advances have improved the efficiency and stereoselectivity of deuterium incorporation:

Catalytic H/D Exchange

A particularly efficient method involves catalytic hydrogen-deuterium exchange reactions. As described in recent literature, this approach can achieve high levels of deuterium incorporation at specific positions :

MethodCatalystD SourceYield (%)D Incorporation (%)
Catalytic H/D ExchangeCu(I)D₂O70-85>95
Metal-Catalyzed H/D ExchangePd/CD₂O65-7590-95

Azomethine Ylide Strategy

A particularly effective approach involves the combination of H/D exchange and azomethine ylide-involved 1,3-dipolar cycloaddition for the construction of α-deuterated pyrrolidine derivatives . This method offers:

  • High yields (typically 70-85%)

  • Excellent stereoselectivity

  • High levels of deuterium incorporation

  • Mild reaction conditions

Synthetic Route from Pyrrolidone Derivatives

Another approach involves using pyrrolidone as a starting material, followed by a multi-step process:

  • Protection of the nitrogen with tert-butyl carbamate

  • Introduction of substituents via Grignard reactions

  • Dehydration and reduction steps

  • Deuterium incorporation at specific positions

These synthetic pathways offer researchers flexibility in preparing Pyrrolidine-2,2,5,5-d4 based on their specific requirements and available resources.

Applications and Research Significance

Pyrrolidine-2,2,5,5-d4 finds applications across multiple scientific disciplines due to its unique properties and structure.

NMR Studies

The compound serves as an invaluable tool in NMR spectroscopy:

  • Reference standard for deuterated compounds

  • Probe for studying hydrogen bonding networks

  • Tool for investigating structural dynamics in solution

For example, studies have used pyrrolidine-2,2,5,5-d4 to investigate pH-dependent conformational changes in nucleotide analogs, revealing important information about protonation states and hydrogen bonding .

Mass Spectrometry Applications

In mass spectrometry, Pyrrolidine-2,2,5,5-d4 serves as:

  • An internal standard for quantitative analysis

  • A reference compound for isotope pattern studies

  • A tool for fragmentation pathway investigations

Mechanistic Studies

The strategic positioning of deuterium atoms makes this compound particularly valuable for:

  • Kinetic isotope effect studies

  • Reaction mechanism investigations

  • Metabolic pathway analyses

Pharmaceutical Research

In pharmaceutical applications, Pyrrolidine-2,2,5,5-d4 contributes to:

  • Drug metabolism studies

  • Development of deuterated pharmaceutical analogs

  • Structure-activity relationship investigations

The incorporation of deuterium can significantly alter the pharmacokinetic properties of drug molecules containing pyrrolidine moieties, potentially improving their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .

SupplierQuantityPurityPrice Range (as of April 2025)
CymitQuimica250 mgNot specified650.00 €
CymitQuimica500 mgNot specified1,080.00 €
Various Chemical Vendors100-1000 mg98-99%$350-1500 USD

The compound is typically supplied as the free base, though the hydrochloride salt (Pyrrolidine-2,2,5,5-d4 Hydrochloride) is also commercially available .

Related Compounds and Derivatives

Other Deuterated Pyrrolidines

Several related deuterated pyrrolidines have been reported in the literature:

CompoundMolecular FormulaDescriptionReference
Pyrrolidine-2,2,3,3,4,4,5,5-d8C4HD8NFully deuterated pyrrolidine ring except for NH
Pyrrolidine-d11CD8H2NFully deuterated pyrrolidine including N-D

Functionalized Derivatives

The pyrrolidine scaffold serves as a basis for numerous biologically active compounds:

  • Substituted pyrrolidines with various functional groups

  • Pyrrolidine-containing natural products

  • Pharmaceutical compounds based on the pyrrolidine core

Particularly notable are the three-dimensional pyrrolidine fragments used in fragment-based drug discovery, where the pyrrolidine ring provides a valuable scaffold for creating molecules with specific three-dimensional characteristics .

Nitroxide Derivatives

Stable free radicals based on pyrrolidine structures, including deuterated variants, have been developed as:

  • Molecular probes

  • Spin labels for EPR spectroscopy

  • Imaging agents for magnetic resonance applications

These derivatives demonstrate how the pyrrolidine structure can be modified for specialized applications while maintaining its fundamental characteristics.

Pyrrolidine-2,2,5,5-d4 represents an important research tool in the arsenal of deuterium-labeled compounds. Its selective deuteration pattern, coupled with the inherent properties of the pyrrolidine ring, makes it valuable across multiple disciplines. From spectroscopic reference standards to mechanistic probes and pharmaceutical research tools, this compound continues to contribute significantly to scientific advancement.

The synthesis methods for Pyrrolidine-2,2,5,5-d4 have evolved to provide more efficient and selective routes, enhancing its accessibility for researchers. As interest in deuterated compounds continues to grow, particularly in pharmaceutical applications, the importance of well-characterized compounds like Pyrrolidine-2,2,5,5-d4 is likely to increase further.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator